molecular formula C23H26N4O5S B2435610 ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 886905-96-0

ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2435610
CAS No.: 886905-96-0
M. Wt: 470.54
InChI Key: BCAIDBFPWBKJFC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[2-(2-benzylsulfonylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-2-32-23(29)26-14-12-25(13-15-26)21(28)16-27-20-11-7-6-10-19(20)24-22(27)33(30,31)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAIDBFPWBKJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate, often referred to as YMU1, is a compound that has garnered attention for its biological activity, particularly as a thymidylate kinase (TMPK) inhibitor. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

  • Molecular Formula : C₂₁H₂₃N₃O₄S
  • Molecular Weight : 399.49 g/mol
  • CAS Number : 886906-16-7

YMU1 functions primarily as a thymidylate kinase inhibitor , which plays a critical role in the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). This inhibition affects DNA synthesis and repair mechanisms, making it a potential candidate in cancer therapeutics where rapid cell division is prevalent.

Inhibition Studies

Research indicates that YMU1 exhibits significant inhibitory activity against TMPK with an IC50 value of approximately 610 nM . This potency suggests that it can effectively disrupt nucleotide synthesis pathways crucial for cell proliferation .

Anticancer Potential

In vitro studies have demonstrated that YMU1 can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 60.7 to 168.4 µM against α-glucosidase, indicating potential anti-cancer properties through metabolic pathway interference .

Structure-Activity Relationship (SAR)

The biological activity of YMU1 is influenced by its structural components. The presence of the benzylsulfonyl group and benzimidazole moiety enhances its interaction with target enzymes, promoting higher binding affinity and specificity. Molecular docking studies have revealed that hydrophobic interactions play a significant role in stabilizing the compound within the active site of TMPK .

Case Study 1: Anticancer Efficacy

A study conducted on various benzimidazole derivatives, including YMU1, evaluated their effects on breast cancer cell lines (MCF-7 and MDA-MB 231). The results indicated that compounds with similar structural frameworks exhibited notable anti-proliferative effects, suggesting that modifications to the benzimidazole core can enhance therapeutic efficacy .

Case Study 2: Molecular Docking Analysis

Molecular docking simulations have been employed to predict the binding modes of YMU1 to TMPK. These studies highlighted key interactions between the compound and amino acid residues within the enzyme's active site, providing insights into how structural modifications could further improve its inhibitory potency .

Comparative Analysis with Other Compounds

Compound NameIC50 (nM)Mechanism of ActionReference
YMU1610TMPK Inhibition
Compound A60.7α-Glucosidase Inhibition
Compound B168.4Anticancer Activity

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate has been investigated for its pharmacological properties. The benzo[d]imidazole scaffold is known for its diverse biological activities, including:

  • Anticancer Activity : Compounds containing the benzo[d]imidazole structure have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this scaffold have been reported to induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Studies suggest that modifications to the benzo[d]imidazole ring can enhance its activity against bacterial strains .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug design. Research indicates that:

  • Substituents on the Benzo[d]imidazole Ring : Variations in the substituents on the benzo[d]imidazole ring significantly affect the compound's potency and selectivity towards different biological targets .
  • Piperazine Moiety : The piperazine component contributes to the compound's ability to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Antiproliferative Activity : In a study published in PMC, compound derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil (5-FU) and methotrexate (MTX). The mechanism of action was linked to apoptosis induction through mitochondrial pathways .
  • Synthesis of Novel Derivatives : Researchers have synthesized various derivatives of this compound, exploring modifications that enhance solubility and bioavailability. These studies are crucial for developing formulations suitable for clinical use .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives:

Study ReferenceBiological ActivityObservations
AnticancerInduced apoptosis in several cancer cell lines; more potent than 5-FU and MTX
AntimicrobialEffective against specific bacterial strains; structure modifications enhance activity
NeuropharmacologyPotential interactions with neurotransmitter receptors; implications for CNS disorders

Q & A

Q. What experimental designs validate target engagement in cellular models?

  • Methodological Answer : Use thermal shift assays (CETSA) to measure target protein stabilization upon compound binding. Combine with RNAi knockdown of the putative target; loss of compound efficacy confirms engagement. SPR (Biacore) provides kinetic data (kₐ, k𝒹) for binding affinity .

Key Considerations for Experimental Design

  • Control Experiments : Include vehicle controls (DMSO) and reference compounds (e.g., known kinase inhibitors) in bioassays.
  • Data Reproducibility : Use internal standards (e.g deuterated analogs) in LC-MS to normalize batch variability.
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols for rodent models).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.